molecular formula C14H13N3O4S2 B12924007 Ammonium 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonate CAS No. 94276-05-8

Ammonium 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonate

Cat. No.: B12924007
CAS No.: 94276-05-8
M. Wt: 351.4 g/mol
InChI Key: PGSXLOPFPCVYCJ-UHFFFAOYSA-N
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Description

Ammonium 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonate is a useful research compound. Its molecular formula is C14H13N3O4S2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Biological Activity

Ammonium 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzenesulphonate (CAS Number: 94276-05-8) is a compound that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₄H₁₃N₃O₄S₂
  • Molecular Weight : 351.4 g/mol
  • IUPAC Name : Ammonium 4-(4-oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)benzenesulfonate
  • Structure : The compound features a quinazoline core structure, which is known for various biological activities.

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer treatment. For instance, derivatives with similar structures have shown to induce apoptosis in cancer cells by:

  • Activating Antioxidant Enzymes : Compounds have been reported to increase levels of catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH), which help mitigate oxidative stress in cancer cells .
  • Modulating Apoptotic Pathways : Evidence suggests that these compounds can upregulate pro-apoptotic genes such as p53 and downregulate anti-apoptotic genes like Bcl-2 .

In a study involving HepG2 liver cancer cells, a related compound demonstrated an IC50 value of 0.017 μM, significantly lower than standard chemotherapeutics like Staurosporine .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar thiazolidinone derivatives have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial properties . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

StudyFindingsMethodology
Study AInduced apoptosis in HepG2 cells with enhanced antioxidant levelsIn vitro assays (MTT assay, flow cytometry)
Study BEffective against E. coli and S. aureus with minimal toxicityAntimicrobial susceptibility testing
Study CIncreased expression of pro-apoptotic genes in treated cancer cellsRT-PCR and Western blot analysis

Detailed Research Findings

  • HepG2 Cell Line Studies : The compound's ability to induce apoptosis was measured through flow cytometry after treatment with varying concentrations. The results indicated a significant increase in apoptotic cells compared to control groups .
  • Antioxidant Activation : In vivo studies demonstrated that treatment with similar compounds significantly reduced malondialdehyde (MDA) levels while increasing GSH levels in tumor-bearing mice, indicating a protective antioxidant effect .
  • Antimicrobial Efficacy : A comparative study showed that certain derivatives exhibited antibacterial activity comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .

Properties

CAS No.

94276-05-8

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

IUPAC Name

azanium;4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzenesulfonate

InChI

InChI=1S/C14H10N2O4S2.H3N/c17-13-11-3-1-2-4-12(11)15-14(21)16(13)9-5-7-10(8-6-9)22(18,19)20;/h1-8H,(H,15,21)(H,18,19,20);1H3

InChI Key

PGSXLOPFPCVYCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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